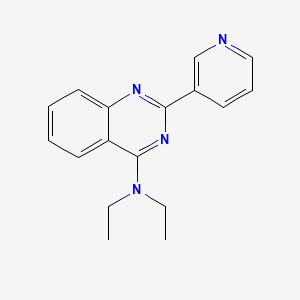
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to block the EGFR signaling pathway, which is often overactive in cancer cells.
Mécanisme D'action
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and preventing downstream signaling. This ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting EGFR signaling, it can also affect other signaling pathways, including the MAPK and PI3K pathways. N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine in lab experiments is its specificity for EGFR, which allows for targeted inhibition of this pathway. Additionally, N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be effective in all cancer types, as some tumors may be resistant to EGFR inhibition.
Orientations Futures
There are many potential future directions for research involving N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine. One area of focus could be on developing combination therapies that include N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine to enhance its effectiveness in treating cancer. Additionally, further studies could investigate the potential use of N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine in other diseases or conditions beyond cancer. Finally, research could also focus on developing new and more potent inhibitors of the EGFR pathway based on the structure of N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine.
Méthodes De Synthèse
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-chloroethylamine hydrochloride, followed by a condensation reaction with 2-aminobenzamide. The resulting product is then treated with diethylamine to yield N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine.
Applications De Recherche Scientifique
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been used in numerous scientific studies to investigate the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been used in animal studies to evaluate its potential as a therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
N,N-diethyl-2-pyridin-3-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-3-21(4-2)17-14-9-5-6-10-15(14)19-16(20-17)13-8-7-11-18-12-13/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYUOZOYQMDGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(pyridin-3-yl)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

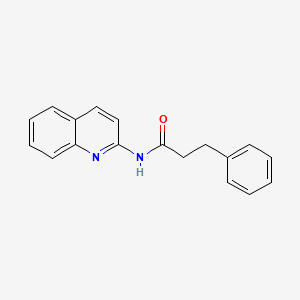
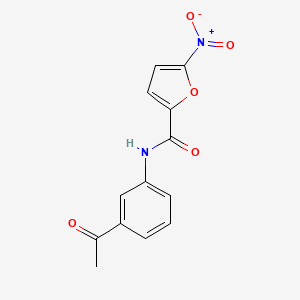

![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
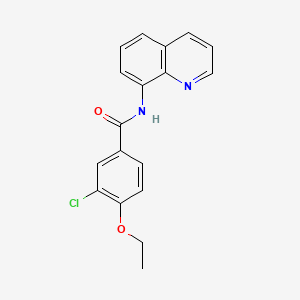

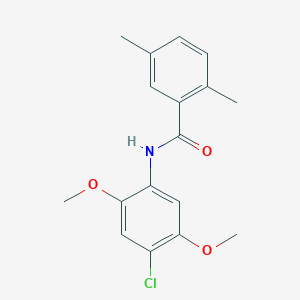
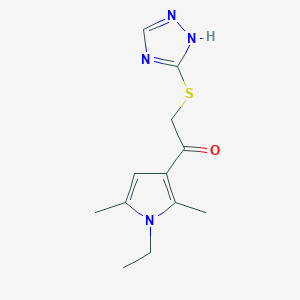



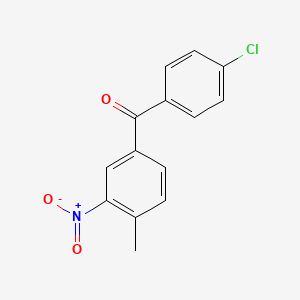

![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)